
N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a benzyl group, an oxazole ring, and a dimethylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide typically involves the acylation of amines using esters as the acyl source. One common method employs catalytic acetic acid and either ethyl acetate or butyl acetate as the acyl source. Catalyst loadings as low as 10 mol% can afford acetamide products in excellent yields at temperatures ranging from 80–120 °C . Another approach involves the decarboxylative acylation of ortho-substituted amines with α-oxocarboxylic acids, followed by intramolecular cyclizations .
Industrial Production Methods
Industrial production of this compound may involve electrosynthesis, which is a greener and more sustainable method. Electrosynthesis allows for the efficient preparation of amides, including this compound, by utilizing electrochemical conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, ethyl acetate, butyl acetate, and α-oxocarboxylic acids. Reaction conditions typically involve temperatures ranging from 80–120 °C and catalyst loadings as low as 10 mol% .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the acylation of amines using esters as the acyl source can yield various acetamide products .
Applications De Recherche Scientifique
N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential role in biochemical processes and interactions with enzymes and proteins.
Industry: It is used in the manufacturing of pharmaceuticals, plastics, and pesticides.
Mécanisme D'action
The mechanism of action of N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide primarily revolves around its ability to interact with various molecular structures. As an amide, it can form hydrogen bonds, influencing its solubility and interaction with other compounds. Its solubility in water and ability to disrupt the structural integrity of certain proteins and enzymes make it a compound of interest in biochemical research . Derivatives of this compound have shown promising activity in inhibiting certain enzymes linked to diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenylacetamide: A member of the class of acetamides that is acetamide in which one of the hydrogens attached to the nitrogen is substituted by a phenyl group.
Naryl-2-(N-disubstituted) acetamide compounds: These compounds have potential as inhibitors for neurodegenerative enzymes and exhibit unique structural properties.
Uniqueness
N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide is unique due to its specific structure, which includes a benzyl group, an oxazole ring, and a dimethylpropyl group
Propriétés
Formule moléculaire |
C17H24N2O2 |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
N-[(1S)-1-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2-dimethylpropyl]acetamide |
InChI |
InChI=1S/C17H24N2O2/c1-12(20)18-15(17(2,3)4)16-19-14(11-21-16)10-13-8-6-5-7-9-13/h5-9,14-15H,10-11H2,1-4H3,(H,18,20)/t14-,15+/m0/s1 |
Clé InChI |
QBWYBXQVVVSUFN-LSDHHAIUSA-N |
SMILES isomérique |
CC(=O)N[C@H](C1=N[C@H](CO1)CC2=CC=CC=C2)C(C)(C)C |
SMILES canonique |
CC(=O)NC(C1=NC(CO1)CC2=CC=CC=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


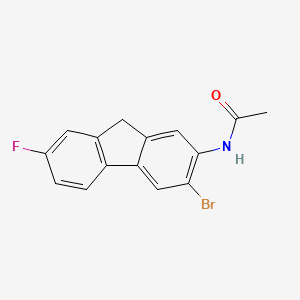
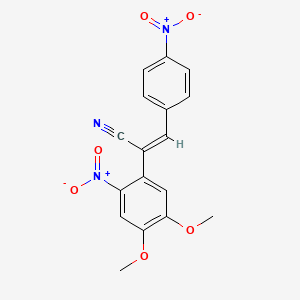
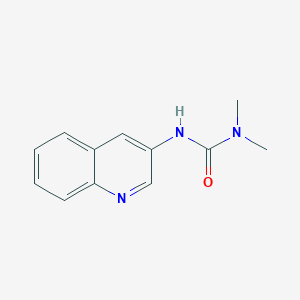
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)
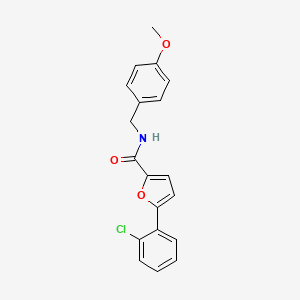
![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)
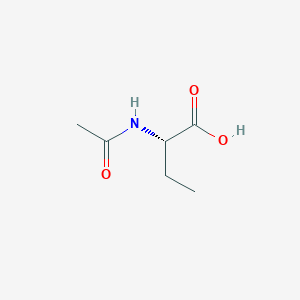



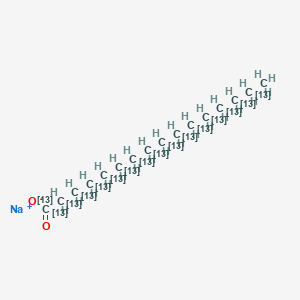
![2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone](/img/structure/B11945051.png)
![[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B11945065.png)

